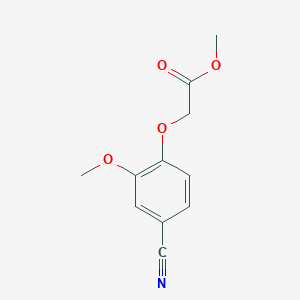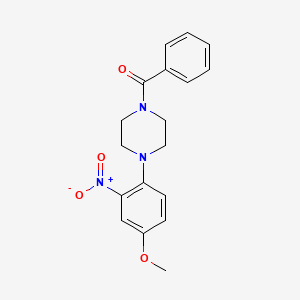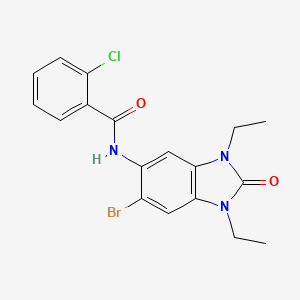![molecular formula C18H16BrNO4 B4196718 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4196718.png)
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells. However, it has been found to induce oxidative stress in cancer cells, leading to cell death. The compound has also been shown to inhibit the formation of biofilms, which are involved in bacterial infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for further research in cancer treatment and antibacterial/antifungal agents. However, the compound's mechanism of action is not fully understood, which limits its potential applications.
Future Directions
Despite the promising results obtained so far, there is still a need for further research on 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. Some possible future directions for research include:
1. Investigating the compound's mechanism of action in more detail to better understand its potential applications.
2. Studying the compound's effectiveness in combination with other anticancer or antibacterial/antifungal agents.
3. Investigating the compound's potential applications in other fields, such as neuroscience or immunology.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Studying the compound's effectiveness in animal models to better understand its potential applications in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its low toxicity towards normal cells makes it a promising candidate for further research in cancer treatment and antibacterial/antifungal agents. However, further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has potential applications in various scientific research fields. It has been studied for its anticancer, antibacterial, and antifungal properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and antifungal activity against Candida albicans.
properties
IUPAC Name |
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-2-22-15-4-3-10(19)5-13(15)11-7-18(21)20-14-8-17-16(6-12(11)14)23-9-24-17/h3-6,8,11H,2,7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXAURHQPCXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4196651.png)
![4-bromo-2-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4196658.png)
![3-ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4196670.png)
![1-benzyl-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4196672.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196673.png)

![ethyl 5-acetyl-2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4196683.png)
![2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4196685.png)


![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B4196723.png)
![2-adamantyl{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4196731.png)
